molecular formula C14H21NO3 B120448 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol CAS No. 148204-28-8

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

Cat. No. B120448
M. Wt: 251.32 g/mol
InChI Key: ATYQDEIGHYQNLP-UHFFFAOYSA-N
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Description

“3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol” is a chemical compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity, they are employed in medicinal chemistry . They have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization, a classical method of synthesis leading to the tetrahydroisoquinoline core .


Molecular Structure Analysis

The molecular structure of “3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol” can be represented by the empirical formula C12H17NO3 . This compound has a molecular weight of 223.27 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are two key reactions involved in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form amines . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .

Future Directions

The future directions for research on “3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. For instance, 1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals, and are currently subject to growing interest . Recently, a series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

properties

IUPAC Name

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYQDEIGHYQNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369985
Record name 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

CAS RN

148204-28-8
Record name 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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